3,4-dibromo-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1H-pyrazole-5-carboxylic acid (DBPCA) is a compound that belongs to the class of pyrazole-carboxylic acids. It is a five-membered ring structure containing two nitrogen atoms, one oxygen atom, and two bromine atoms. DBPCA is an important organic compound due to its unique properties, which are useful for various scientific applications. It is widely used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Functionalization and Synthesis Studies
Functionalization Reactions : Research has demonstrated the functionalization of similar 1H-pyrazole-3-carboxylic acid derivatives, indicating potential pathways for modifying 3,4-dibromo-1H-pyrazole-5-carboxylic acid in various synthetic processes (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).
Synthesis of Pyrazole Derivatives : Studies have shown the synthesis of various pyrazole dicarboxylic acid derivatives, which can be related to the modification and utilization of this compound in creating new compounds (Kasımoğulları & Arslan, 2010).
Coordination and Chelation Properties
- Coordination Complexes : Research involving pyrazole-dicarboxylate acid derivatives suggests potential applications of this compound in forming coordination complexes with metal ions, which are significant in various fields like catalysis and materials science (Radi et al., 2015).
Novel Ligand Development
- Development of Novel Ligands : The synthesis of new ligands based on 1H-pyrazole-3(5)-carboxylic acids, including the exploration of different framework structures, indicates the potential of this compound in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Optical and Electronic Properties
- Optical Nonlinearity Studies : The study of N-substituted pyrazole carboxylates for optical nonlinearity suggests a potential application of this compound in the field of optical materials and photonic devices (Chandrakantha et al., 2013).
Structural and Spectral Analysis
- Structural and Spectral Investigations : Detailed experimental and theoretical studies on similar pyrazole carboxylic acid derivatives offer insights into the structural and spectral properties of this compound, which are crucial for its application in various scientific fields (Viveka et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
Pyrazole derivatives have been known to interact with their targets through various mechanisms, including hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological and pharmacological activities, suggesting that they may interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-dibromo-1H-pyrazole-5-carboxylic acid . For instance, the type of solvent can affect the intermolecular interactions of pyrazole molecules .
properties
IUPAC Name |
4,5-dibromo-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGCSLXZCWWBBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.